molecular formula C11H16N2O B13004731 6-(Diethylamino)-4-methylnicotinaldehyde

6-(Diethylamino)-4-methylnicotinaldehyde

Cat. No.: B13004731
M. Wt: 192.26 g/mol
InChI Key: PDUHMPTWDJNYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Diethylamino)-4-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a diethylamino group and a methyl group attached to the nicotinaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethylamino)-4-methylnicotinaldehyde typically involves the reaction of 4-methylnicotinaldehyde with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, and additional purification steps are implemented to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Diethylamino)-4-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: 6-(Diethylamino)-4-methylnicotinic acid.

    Reduction: 6-(Diethylamino)-4-methylnicotinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Diethylamino)-4-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Diethylamino)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The diethylamino group can enhance the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(Diethylamino)-2,4-disulfanyl-1,3,5-triazine: Shares the diethylamino group but differs in the core structure.

    6-(Diethylamino)-2-hydroxo-4-sulfanyl-1,3,5-triazine: Similar functional groups but different core structure.

Uniqueness

6-(Diethylamino)-4-methylnicotinaldehyde is unique due to its specific combination of functional groups and the nicotinaldehyde core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

6-(diethylamino)-4-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C11H16N2O/c1-4-13(5-2)11-6-9(3)10(8-14)7-12-11/h6-8H,4-5H2,1-3H3

InChI Key

PDUHMPTWDJNYMH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C(=C1)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.